molecular formula C10H15ClN2 B1222861 1-Phenylpiperazine hydrochloride CAS No. 2210-93-7

1-Phenylpiperazine hydrochloride

Cat. No.: B1222861
CAS No.: 2210-93-7
M. Wt: 198.69 g/mol
InChI Key: NQNZNONJZASOKL-UHFFFAOYSA-N
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Description

1-Phenylpiperazine hydrochloride (1-PPH) is a synthetic compound belonging to the class of piperazines. It is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other compounds. It is also used in the synthesis of several drugs, such as antidepressants, antihistamines, and antimicrobial agents. 1-PPH has several distinct properties that make it a useful intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Synthesis and Industrial Production

1-Phenylpiperazine hydrochloride is a key intermediate in synthesizing various drugs, including those used for treating allergies, depression, and hypertension. Its synthesis involves a chlorination reaction and nucleophilic substitution with halo-substituted aniline, offering a route suitable for industrial production due to low cost, mild conditions, and high yield (H. Chun, 2013).

Drug Development and Medicinal Chemistry

  • Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives like HBK-14 and HBK-15 show potential in treating depression and anxiety. These compounds have high affinity for certain serotonin and adrenergic receptors, demonstrating strong antidepressant and anxiolytic properties in animal models (K. Pytka et al., 2015).
  • Binding to α1-Adrenoceptor : N-Phenylpiperazine derivatives are clinically significant for cardiovascular diseases. A study using molecular docking and affinity chromatography explored their binding mechanism to α1A-adrenoceptor, shedding light on drug development for cardiovascular conditions (Xinfeng Zhao et al., 2015).
  • Central Serotoninmimetic Action : Phenylpiperazine derivatives have been studied for their stimulatory effect on the central serotonin system. This research contributes to understanding the role of these compounds in neurological and psychiatric disorders (J. Maj and A. Lewandowska, 1980).

Chemical Properties and Stability

  • Synthesis Methodologies : Efficient protocols for synthesizing various substituted phenylpiperazines have been developed. These methods emphasize clean, high-yield processes and are significant for producing high-purity pharmaceutical intermediates (Lokesh Ravilla et al., 2015).
  • Stability Studies : Understanding the chemical stability of N-phenylpiperazine compounds is crucial for ensuring the quality and efficacy of drugs. Studies focus on various degradation pathways, such as hydrolysis, oxidation, and photodegradation, which are vital for determining storage conditions and shelf life (Monika Tarsa et al., 2019).

Safety and Hazards

1-Phenylpiperazine is toxic, its oral LD50 in rats is 210 mg/kg . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Phenylpiperazine hydrochloride are likely to be those involving the α1- and α2-adrenoceptors. These pathways are involved in the regulation of various physiological functions, including cardiovascular function and stress response. By acting as an antagonist at these receptors, this compound can modulate these pathways and their downstream effects .

Pharmacokinetics

It is known that phenylpiperazine derivatives are readily absorbed and widely distributed in the body . They are metabolized by N-demethylation and N-oxidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Biochemical Analysis

Biochemical Properties

1-Phenylpiperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with dopamine receptors, specifically the D2-like receptors, which include D2, D3, and D4 subtypes . These interactions are crucial for its role as a ligand in receptor binding studies. Additionally, this compound exhibits affinity for α1- and α2-adrenoceptors, which are involved in various physiological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the neuromuscular junction by blocking acetylcholine, leading to changes in muscle contraction and relaxation . Furthermore, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for dopamine receptors, binding to these receptors and modulating their activity . This binding can lead to either inhibition or activation of downstream signaling pathways, depending on the receptor subtype and cellular context. Additionally, this compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby prolonging the action of this neurotransmitter .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal adverse effects and can be used to study its physiological and biochemical roles . At higher doses, this compound can induce toxic effects, including neurotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce metabolites that are excreted in the urine . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, modulating cellular processes at the subcellular level .

Properties

IUPAC Name

1-phenylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNZNONJZASOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4004-95-9, 2210-93-7, 92-54-6 (Parent)
Record name Piperazine, 1-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4004-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-phenyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=2210-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-phenyl-, hydrochloride
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DSSTOX Substance ID

DTXSID40176612
Record name 1-Phenylpiperazine hydrochloride (1:1)
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-93-7, 4004-95-9
Record name Piperazine, 1-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150847
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150847
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Record name 1-Phenylpiperazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38914
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Record name 1-Phenylpiperazine hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.952
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Record name PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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